

# 5-Bromo-4-propylpyrimidine: A Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: 5-Bromo-4-propylpyrimidine

CAS No.: 951884-26-7

Cat. No.: B1293184

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This guide provides an in-depth technical overview of **5-Bromo-4-propylpyrimidine**, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will cover its chemical identity, structural characteristics, synthesis, and potential applications, with a focus on the scientific principles that underpin its utility as a versatile building block in the design of novel therapeutic agents.

## Core Compound Identification and Chemical Structure

**5-Bromo-4-propylpyrimidine** is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids and, consequently, are considered "privileged scaffolds" in drug discovery.<sup>[1]</sup> The unique substitution pattern of a bromine atom at the 5-position and a propyl group at the 4-position imparts specific chemical properties that are highly valuable for synthetic manipulation and molecular recognition by biological targets.

## Chemical Identifiers

A comprehensive list of identifiers for **5-Bromo-4-propylpyrimidine** is provided in the table below for unambiguous reference.

Identifier	Value	Source
CAS Number	951884-26-7	[1][2][3]
IUPAC Name	5-bromo-4-propylpyrimidine	[2]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BrN <sub>2</sub>	[2][3]
Molecular Weight	201.06 g/mol	[1][2]
Canonical SMILES	<chem>CCCC1=C(Br)C=NC=N1</chem>	[2]
InChI Key	CTQOACFKRRAZGP- UHFFFAOYSA-N	[1][2]
Synonyms	5-bromo-4-propyl-pyrimidine	[2]

## Structural and Physicochemical Properties (Predicted)

Precise experimental data for the physicochemical properties of **5-Bromo-4-propylpyrimidine** are not readily available in the public domain. However, based on the properties of structurally similar compounds, such as 5-bromo-4-methoxypyrimidine, we can predict the following characteristics. These values should be considered estimates and confirmed experimentally.

Property	Predicted Value	Basis of Prediction
Melting Point	72-74 °C	Based on 5-Bromo-4-methoxypyrimidine.
Boiling Point	~250-270 °C at 760 mmHg	Extrapolated from related brominated pyrimidines.
Solubility	Soluble in organic solvents like ethanol, DMF, and dichloromethane.	Based on the general solubility of similar heterocyclic compounds.[4]
Appearance	Colorless to pale yellow crystal or powder.	Based on the appearance of 5-bromo-4-chloropyrimidine.[4]

## The Scientific Rationale for Utilization in Research

The academic and industrial interest in **5-Bromo-4-propylpyrimidine** stems from the strategic combination of its two key substituents, the bromine atom and the propyl group, on the biologically significant pyrimidine core.

### The Role of the 5-Bromo Substituent

The bromine atom at the C-5 position of the pyrimidine ring is a versatile synthetic "handle."<sup>[1]</sup> Its presence allows for a wide range of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.<sup>[5]</sup> This capability enables the facile introduction of diverse aryl, heteroaryl, and amino moieties, providing a powerful tool for generating extensive libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.<sup>[5]</sup> Furthermore, the electronegativity of the bromine atom can modulate the electronic distribution within the pyrimidine ring, which can influence the molecule's interaction with biological targets.<sup>[1]</sup>

### The Influence of the 4-Propyl Group

The propyl group at the C-4 position significantly impacts the molecule's lipophilicity (fat-solubility).<sup>[1]</sup> In medicinal chemistry, optimizing lipophilicity is a critical aspect of drug design, as it can enhance a compound's ability to cross cellular membranes and improve its

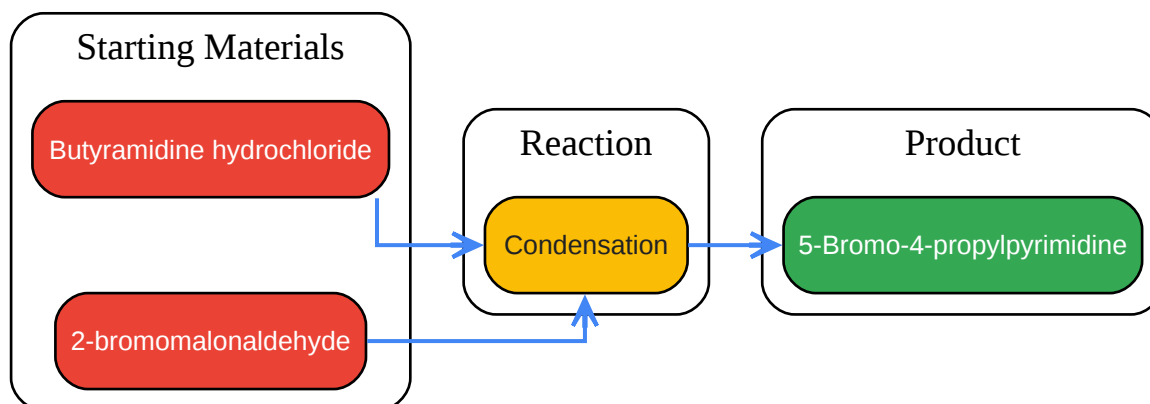
pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). [1] The presence of the propyl group, therefore, makes **5-Bromo-4-propylpyrimidine** an attractive starting material for the synthesis of drug candidates with potentially improved bioavailability.

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-4-propylpyrimidine** is not extensively documented in publicly available literature, a scientifically sound and plausible synthetic route can be constructed based on established methodologies for the synthesis of related brominated pyrimidine derivatives.[6][7][8]

### Proposed Synthetic Workflow

The following diagram illustrates a logical and efficient workflow for the synthesis of **5-Bromo-4-propylpyrimidine**.



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Caption: Proposed synthetic route for **5-Bromo-4-propylpyrimidine**.

### Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the synthesis of similar 5-bromo-2-substituted pyrimidines.[8] Researchers should optimize the reaction conditions for their specific laboratory setup.

### Step 1: Reaction Setup

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-bromomalonaldehyde (1 equivalent) in a suitable protic acid solvent, such as glacial acetic acid.
- In a separate beaker, prepare a solution of butyramidine hydrochloride (1 equivalent) in the same protic acid solvent.

### Step 2: Condensation Reaction

- Heat the solution of 2-bromomalonaldehyde to a temperature between 60-90°C.
- Slowly add the butyramidine hydrochloride solution dropwise to the heated 2-bromomalonaldehyde solution over a period of 30 minutes.
- After the addition is complete, raise the temperature to 70-105°C and allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).

### Step 3: Work-up and Purification

- Once the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **5-Bromo-4-propylpyrimidine**.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **5-Bromo-4-propylpyrimidine** is not readily available. However, based on the GHS classifications of structurally similar compounds like 5-bromo-4-methylpyrimidine and 5-bromo-4-cyclopropylpyrimidine, the following hazards should be anticipated and appropriate safety precautions taken.[\[9\]](#)[\[10\]](#)

## GHS Hazard Classification (Anticipated)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)	Category 3	H335: May cause respiratory irritation

## Recommended Safety Precautions

- Engineering Controls: Work in a well-ventilated fume hood.[\[9\]](#)[\[11\]](#)
- Personal Protective Equipment (PPE):
  - Wear appropriate chemical-resistant gloves.[\[9\]](#)[\[11\]](#)
  - Wear safety glasses with side shields or chemical goggles.[\[9\]](#)[\[11\]](#)
  - Wear a lab coat.
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[9\]](#) Wash hands thoroughly after handling.[\[9\]](#) Do not eat, drink, or smoke when using this product.[\[9\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[12\]](#)[\[13\]](#)

## Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of many approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] While specific biological activity data for **5-Bromo-4-propylpyrimidine** is not yet widely published, its structural features make it a highly promising starting material for the synthesis of novel therapeutic agents.

## Potential as a Kinase Inhibitor Precursor

Many kinase inhibitors, a class of drugs that are highly effective in cancer therapy, feature a substituted pyrimidine core. The ability to functionalize the 5-position of **5-Bromo-4-propylpyrimidine** via cross-coupling reactions allows for the systematic exploration of the chemical space around the pyrimidine scaffold, which is a key strategy in the design of potent and selective kinase inhibitors.[5]

## A Building Block for Novel Heterocyclic Systems

The reactivity of the bromine atom also allows for its use in the construction of more complex, fused heterocyclic systems.[5] These larger, more rigid structures can have high affinity and selectivity for a variety of biological targets.

## Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for **5-Bromo-4-propylpyrimidine** is not readily available. However, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.[14][15]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the propyl group. The aromatic protons will appear as singlets or doublets in the downfield region, while the aliphatic protons of the propyl chain will appear as multiplets in the upfield region.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.

## Mass Spectrometry (MS)

The mass spectrum of **5-Bromo-4-propylpyrimidine** is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (with its two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly equal abundance). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Conclusion

**5-Bromo-4-propylpyrimidine** is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a reactive bromine atom and a lipophilicity-enhancing propyl group on a biologically relevant pyrimidine core provides researchers with a powerful tool for the design and synthesis of novel therapeutic agents. While some of the specific physicochemical and biological data for this compound are yet to be fully elucidated, the information presented in this guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for its use in advanced research and development.

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